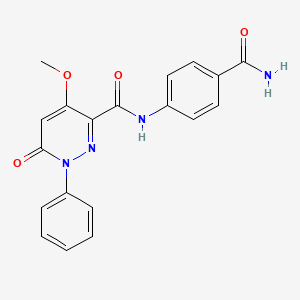

N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-27-15-11-16(24)23(14-5-3-2-4-6-14)22-17(15)19(26)21-13-9-7-12(8-10-13)18(20)25/h2-11H,1H3,(H2,20,25)(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLJXHXQTPHSJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to have a noticeable in vitro vegfr-2 inhibitory effect. VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) signaling pathway, which plays a significant role in angiogenesis, the process of new blood vessel formation.

Mode of Action

It’s suggested that similar compounds interact with their targets, such as vegfr-2, leading to inhibition of the target’s function. This interaction can result in changes such as a reduction in angiogenesis, which is crucial for the growth and spread of cancer cells.

Biochemical Pathways

Given its potential inhibitory effect on vegfr-2, it can be inferred that it may affect the vegf signaling pathway. This pathway is crucial for angiogenesis, and its inhibition can lead to reduced blood vessel formation, potentially limiting the growth and spread of cancer cells.

Result of Action

Similar compounds have shown a considerable rise in the caspase-3 level and a significant reduction in tnf- α. Caspase-3 is a crucial enzyme in apoptosis, or programmed cell death, while TNF-α is a cell signaling protein involved in systemic inflammation. Therefore, the compound’s action could potentially lead to increased cell death and reduced inflammation.

Análisis Bioquímico

Biochemical Properties

Preliminary studies suggest that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This includes studies on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.

Actividad Biológica

N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H18N4O3

- Molecular Weight : 342.35 g/mol

- IUPAC Name : N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

The biological activity of N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is primarily attributed to its ability to modulate inflammatory responses and inhibit various signaling pathways. Research indicates that the compound may exert its effects through the following mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound has shown promise in reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines, including J774A.1 macrophages and THP-1 cells .

- NF-kB Pathway Modulation : It has been observed that the compound can inhibit the activation of the NF-kB pathway, which plays a crucial role in the inflammatory response .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its anti-inflammatory effects.

In Vitro Studies

In vitro studies have demonstrated that N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can significantly inhibit LPS-induced inflammation in macrophages. The compound's effectiveness was evaluated based on its ability to reduce cytokine levels and modulate cell signaling pathways.

In Vivo Studies

In vivo experiments using murine models have shown that administration of the compound can alleviate symptoms associated with acute lung injury (ALI) and sepsis. Key findings include:

- Reduction in Pulmonary Edema : The compound significantly reduced lung edema in LPS-induced ALI mice.

- Improved Survival Rates : Mice treated with the compound exhibited improved survival rates in sepsis models compared to untreated controls .

Case Study 1: Acute Lung Injury Model

A study investigated the effects of N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide on ALI induced by LPS. The results indicated:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Lung Edema (mL) | 2.5 ± 0.3 | 0.8 ± 0.2* |

| IL-6 Levels (pg/mL) | 150 ± 20 | 50 ± 10* |

| TNF-α Levels (pg/mL) | 120 ± 15 | 30 ± 5* |

| Survival Rate (%) | 40% | 80%* |

*Significantly different from control (p < 0.05).

Case Study 2: Sepsis Model

In a sepsis model, mice treated with the compound showed significant improvements in survival and reduced systemic inflammation markers compared to controls.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that compounds similar to N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of the pyridazine scaffold have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies indicate that these compounds can inhibit tumor growth by targeting specific molecular pathways associated with cancer progression .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that derivatives containing the dihydropyridazine structure possess potent antibacterial and antifungal effects. These activities are attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential enzymatic processes .

Pharmacological Applications

2.1 Anti-inflammatory Effects

N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been investigated for its anti-inflammatory properties. Research indicates that it can reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This suggests its potential use in treating inflammatory diseases.

2.2 Antidiabetic Potential

The compound's structural features suggest potential antidiabetic effects, as similar compounds have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism may involve modulation of glucose metabolism and improvement in pancreatic function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is crucial for optimizing its pharmacological properties. Various modifications to the core structure can enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl rings | Alters potency against cancer cells |

| Variations in the carboxamide group | Influences solubility and bioavailability |

| Changes in methoxy group position | Affects anti-inflammatory activity |

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyridazine derivatives, including N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, revealed significant cytotoxicity against human breast cancer cell lines (MCF7). The compound induced apoptosis through mitochondrial pathways, leading to increased caspase activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to structurally related pyridazinone and pyridine derivatives (Table 1).

Table 1: Structural and Physicochemical Comparisons

*Calculated based on analogous structures in .

(a) Proteasome Inhibition

The target compound shares structural motifs with Trypanosoma cruzi proteasome inhibitors described in and . For example:

- Compound 19 (): Substituted with a 4-fluoro-3-(trans-3-methoxycyclobutylcarbamoyl)phenyl group, it showed potent inhibition (IC₅₀ ~50 nM) . The target compound’s 4-carbamoylphenyl group may enhance target binding via hydrogen bonding, though direct activity data are unavailable.

- Compound 12 (): Features a 4-fluorophenyl and cyclopropylcarbamoyl group, yielding moderate activity (IC₅₀ ~200 nM) . The absence of fluorine in the target compound may reduce electronegativity but improve solubility.

(b) Metabolic Stability

Critical Analysis of Divergent Data

- Activity Discrepancies : While reports sub-100 nM IC₅₀ values for fluorinated analogs, the target compound’s lack of fluorine may reduce potency. However, the carbamoyl group could compensate via alternate binding interactions.

- Synthetic Yields : Yields for analogous compounds vary widely (22–95%), likely due to differences in substituent reactivity and purification methods .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-(4-carbamoylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Construct the dihydropyridazine core via cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic or basic conditions.

- Step 2 : Introduce the 4-methoxy and 6-oxo groups through regioselective oxidation and methoxylation.

- Step 3 : Attach the phenyl and 4-carbamoylphenyl substituents via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Characterization : Confirm purity and structure using HPLC, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). For crystallographic validation, employ X-ray diffraction with SHELX refinement .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Exposure Mitigation : Avoid inhalation/contact; if exposed, rinse skin with water for 15 minutes and seek medical attention .

- Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns.

- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement, especially to confirm dihydropyridazine ring conformation and intermolecular interactions .

- Supplementary Methods : FT-IR for functional group analysis, HRMS for molecular weight confirmation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data (e.g., twinning, low-resolution datasets) for this compound?

- Methodological Answer :

- Data Collection : Use high-intensity synchrotron radiation to improve resolution.

- Refinement Strategies :

- For twinned crystals, apply the Hooft-York method in SHELXL to model twin domains .

- Use restraints for thermal parameters in low-resolution datasets to reduce overfitting.

- Validation : Cross-check with spectroscopic data (NMR) to ensure consistency in bond lengths/angles .

Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.

- Cellular Uptake : Quantify intracellular concentration via LC-MS in relevant cell lines (e.g., HeLa, HEK293).

- In Vivo Models :

- Pharmacokinetics : Administer in rodent models to assess bioavailability and metabolic stability (monitor via plasma LC-MS).

- Toxicity : Conduct acute toxicity studies (LD₅₀) and histopathological analysis .

Q. How can solubility and stability be optimized for this compound in aqueous and non-aqueous solvents?

- Methodological Answer :

- Solubility Enhancement :

- Co-solvents : Use DMSO-water or PEG-ethanol mixtures.

- pH Adjustment : Ionize carboxylamide groups via buffered solutions (pH 7–8).

- Stability Testing :

- Forced Degradation : Expose to heat, light, and humidity; monitor degradation products via UPLC-MS.

- Lyophilization : Improve shelf life by converting to a stable lyophilized form .

Q. What strategies can address contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Standardization :

- Normalize protocols for cell density, incubation time, and reagent batches.

- Include positive/negative controls (e.g., known inhibitors) in all runs.

- Data Reconciliation :

- Use meta-analysis to compare results across platforms (e.g., fluorescence vs. luminescence assays).

- Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.